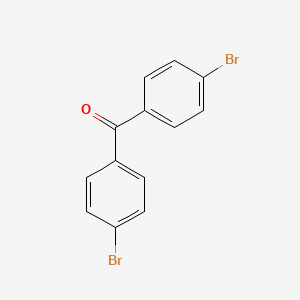

4,4'-Dibromobenzophenone

Beschreibung

Significance of 4,4'-Dibromobenzophenone in Advanced Materials and Synthetic Chemistry

The significance of this compound in the scientific community stems primarily from its utility as a versatile intermediate in organic synthesis and a foundational component in materials science. ontosight.ai Its bifunctional nature, with two reactive bromine sites, allows it to serve as a key building block for creating larger, more complex molecular architectures. lgcstandards.com

In synthetic chemistry, this compound is a precursor for various organic compounds. ontosight.ai The bromine atoms can be substituted through various coupling reactions, enabling the synthesis of a wide array of derivatives. This reactivity is fundamental to its role in constructing molecules for agrochemical and pharmaceutical research. ontosight.ai

In the realm of advanced materials, the compound is particularly notable for its connection to high-performance polymers. It is a structural analog and synthetic relative of 4,4'-difluorobenzophenone, a key monomer used in the production of poly(aryl ether ketones) (PAEKs), including the well-known poly(ether ether ketone) (PEEK). google.comgoogle.comwikipedia.org These polymers are prized for their exceptional thermal stability and chemical resistance. nih.govgoogle.com Research has demonstrated the synthesis of novel poly(aryl ether ketone) copolymers using related fluorinated monomers alongside other compounds like bisphenol fluorene, achieving high molecular weights and excellent thermal properties. nih.gov The study of monomers like this compound and its analogs is crucial for developing new polymers with tailored properties.

Furthermore, the photoreactive characteristics of the benzophenone (B1666685) core make this compound a valuable component in the development of photopolymerizable materials and photoresists. ontosight.ai This property is exploited in applications where light is used to induce chemical changes, such as in microlithography and 3D printing.

Scope and Objectives of Research on this compound

Research involving this compound is driven by several key objectives aimed at leveraging its unique chemical properties for the development of new technologies and materials.

A primary objective is the synthesis of novel high-performance polymers. nih.gov Researchers aim to incorporate the rigid benzophenone unit and reactive halogen sites into polymer backbones to create materials with enhanced characteristics. For example, research into related monomers for PAEK synthesis focuses on controlling impurities to modulate the final properties of the polymer, a key objective in producing materials for demanding engineering applications. google.comwipo.int Studies have successfully created novel poly(aryl ether ketone)s with improved solubility by incorporating complex monomers, which facilitates easier processing and broadens their application potential. nih.gov

Another significant area of research is its use as a molecular scaffold. ontosight.ai Scientists are exploring this compound as a foundational structure for designing new diagnostic agents and potential drug candidates. ontosight.ai The ability to modify the molecule at its two bromine positions allows for the systematic development of a library of compounds for biological screening.

The following table summarizes key research findings related to the application and study of this compound and its close analogs.

Table 2: Selected Research Findings and Objectives

| Research Area | Key Finding / Objective | Significance |

|---|---|---|

| Polymer Chemistry | Serves as a precursor or analog to monomers for Poly(Aryl Ether Ketones) (PAEKs). google.comgoogle.com | Essential for creating high-temperature, chemically resistant engineering plastics like PEEK. google.comwikipedia.org |

| Advanced Materials | Used in the development of photoreactive materials and photoresists due to its benzophenone core. ontosight.ai | Important for applications in microelectronics and photolithography. ontosight.ai |

| Synthetic Chemistry | Acts as a versatile building block for synthesizing more complex molecules via substitution of its bromine atoms. ontosight.ailgcstandards.com | Enables the creation of a diverse range of compounds for various applications, including pharmaceuticals. ontosight.ai |

| New Polymer Development | Research focuses on synthesizing novel copolymers to improve properties like solubility for easier processing. nih.gov | Overcomes limitations of traditional rigid polymers, expanding their use in applications like film casting. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFABNOYDEODDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192919 | |

| Record name | 4,4'-Dibromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3988-03-2 | |

| Record name | 4,4′-Dibromobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3988-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dibromobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dibromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dibromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes

The formation of 4,4'-dibromobenzophenone is primarily achieved through well-established synthetic routes, including Friedel-Crafts acylation and direct bromination reactions.

Friedel-Crafts Acylation

A principal method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an aromatic ring. scribd.com

The typical starting materials for the Friedel-Crafts acylation synthesis of this compound are bromobenzene (B47551) and 4-bromobenzoyl chloride. chemicalbook.com A crucial component of this reaction is the use of a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice. scribd.comchemicalbook.com The catalyst is essential for activating the acyl halide, thereby generating the electrophilic acylium ion necessary for the reaction to proceed. nih.govmiracosta.edu While traditional methods often employ stoichiometric amounts of the catalyst, modern approaches are exploring the use of more environmentally friendly solid acid catalysts. researchgate.net

| Starting Material/Catalyst | Role in Reaction |

| Bromobenzene | Aromatic substrate |

| 4-Bromobenzoyl chloride | Acylating agent |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst |

The reaction conditions for the Friedel-Crafts acylation are critical for achieving a high yield of the desired product. One reported procedure involves stirring a mixture of 4-bromobenzoyl chloride and aluminum chloride in bromobenzene at 55°C for three days under a nitrogen atmosphere. chemicalbook.com Following the reaction, the mixture is treated with ice and concentrated hydrochloric acid. chemicalbook.com The product is then extracted, purified, and can be recrystallized from a solvent like methanol (B129727) to yield a white powder. chemicalbook.com

Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is an area of ongoing research to improve efficiency and yield. nih.govresearchgate.net For instance, the benzoylation of chlorobenzene (B131634) to form chlorobenzophenones has been studied under various conditions, examining the effects of solvent, catalyst, and temperature. scribd.com These studies provide valuable insights that can be applied to the synthesis of this compound.

Bromination Reactions to Form Dibromobenzophenone

An alternative established route to this compound is the direct bromination of benzophenone (B1666685). This method involves the electrophilic substitution of hydrogen atoms on the aromatic rings of the benzophenone molecule with bromine atoms. While specific details for the direct bromination of benzophenone to the 4,4'-disubstituted product are less commonly documented in readily available literature, the principles of aromatic bromination are well-understood. For example, the bromination of biphenyl (B1667301) to produce 4,4'-dibromobiphenyl (B48405) can be achieved by exposing biphenyl to bromine vapor. orgsyn.org This suggests that a similar approach, likely requiring a Lewis acid catalyst to polarize the bromine molecule, could be employed for the synthesis of this compound.

Alternative Synthetic Approaches

Beyond the more common methods, other synthetic strategies can be considered for the preparation of this compound and related compounds.

Ullmann-type coupling reactions represent a versatile method for forming carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of diaryl compounds. wikipedia.org The classic Ullmann reaction involves the copper-mediated reductive coupling of aryl halides to form symmetric biaryls. chem-station.comorganic-chemistry.org While not a direct synthesis of a ketone, this methodology is highly relevant for creating the diaryl framework.

Modern variations of the Ullmann reaction, often referred to as Ullmann-type condensations, allow for the formation of diaryl ethers, thioethers, and amines from aryl halides and appropriate nucleophiles. wikipedia.orgnih.gov These reactions typically employ a copper catalyst and can be performed under milder conditions than the classic Ullmann reaction. nih.govnih.gov The mechanism often involves the formation of a copper(I) intermediate which then reacts with the aryl halide. organic-chemistry.orgnih.gov Although not a primary route for this compound itself, the principles of Ullmann coupling are instrumental in the synthesis of a wide range of substituted diaryl compounds, which could potentially serve as precursors.

Advanced Synthetic Strategies for Derivatives and Functionalization

The presence of two reactive bromine atoms on the this compound scaffold makes it an ideal starting material for building more complex molecules. Advanced synthetic methods, particularly cross-coupling reactions, have been extensively employed to modify this core structure, leading to a wide array of functionalized derivatives with applications in materials science and medicinal chemistry.

Cross-Coupling Reactions Utilizing this compound as a Precursor

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these transformations, allowing for the introduction of various functional groups at the para positions.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com This reaction is conducted under mild conditions, often at room temperature and in the presence of a mild base like an amine, which also can serve as the solvent. wikipedia.org

In the context of this compound, the Sonogashira coupling allows for the introduction of alkyne functionalities. For instance, it has been used in the synthesis of a benzophenone derivative, Bz-alkyne, with a reported yield of 71%. nih.gov This reaction involved coupling this compound with N,N'-didodecyl-4-ethynylaniline in the presence of a catalytic system comprising copper (I) iodide, bis(triphenylphosphine)palladium (B8599230) (II) chloride, and triphenylphosphine (B44618) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere. nih.gov

Table 1: Sonogashira Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| This compound | N,N'-didodecyl-4-ethynylaniline | CuI, Pd(PPh₃)₂Cl₂, PPh₃ | Anhydrous THF | 71% | nih.gov |

This table showcases a specific example of the Sonogashira reaction with this compound, detailing the reactants, catalytic components, solvent, and the resulting yield of the alkyne-functionalized product.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. mdpi.comyoutube.com This reaction is crucial in the synthesis of biaryls, polyolefins, and styrenes.

This compound can serve as the organic halide component in Suzuki-Miyaura couplings. For example, it can be reacted with phenylboronic acid to form 4-phenylbenzophenone. mdpi.com The reaction conditions can be optimized to control the selectivity of the coupling. mdpi.com In one instance, the synthesis of highly fluorescent tetrathiophene-substituted tetraphenylethylene (B103901) involved a Suzuki cross-coupling step to introduce thiophene (B33073) units onto a tetra(4-bromophenyl)ethylene core, which can be conceptually related to the reactivity of this compound. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Example

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

This table provides an example of a Suzuki-Miyaura reaction, illustrating the coupling of an aryl bromide with various boronic acids to form new C-C bonds, a reaction type applicable to this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is of great significance for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The reaction can be performed with a wide range of aryl halides and amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.org

This compound can be a substrate in Buchwald-Hartwig amination, allowing for the introduction of amino groups. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with various generations of catalyst systems developed to expand the substrate scope and improve reaction conditions. wikipedia.orgorganic-chemistry.org For instance, the use of specific ligands allows for the amination of aryl chlorides and bromides at room temperature. researchgate.net

Table 3: Buchwald-Hartwig Amination Catalyst Systems

| Ligand Type | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Monodentate Phosphine (B1218219) Ligands | Initially for secondary amines | First generation catalysts | wikipedia.org |

| Bidentate Phosphine Ligands (e.g., BINAP, DPPF) | Extended to primary amines | Improved rates and yields | wikipedia.org |

| Sterically Hindered Ligands | Broadened substrate scope | Allows for coupling of various amines | wikipedia.org |

| Josiphos-type Ligands | Direct coupling of ammonia | Overcomes challenges of ammonia coupling | wikipedia.org |

This table summarizes the evolution of catalyst systems for the Buchwald-Hartwig amination, applicable to substrates like this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, such as a halide, by a nucleophile. pressbooks.pub In the context of aromatic compounds, these reactions, particularly nucleophilic aromatic substitution (SNAr), are facilitated by the presence of electron-withdrawing groups on the aromatic ring. stackexchange.com

The carbonyl group in this compound acts as an electron-withdrawing group, which can activate the aryl halides towards nucleophilic attack. Research has shown that 4-halogenobenzophenones can undergo bimolecular nucleophilic aromatic substitution with the potassium salts of substituted 4-hydroxybenzophenones. rsc.org The rate of these reactions is influenced by the nature of the halogen, with fluorine being displaced more readily than chlorine. rsc.org Similarly, reactions with salts of substituted hydroquinones have been studied. rsc.org A specific example of a related nucleophilic substitution involves the preparation of 1,1,2,2-tetra-[4-(1H-1,2,4-triazolyl)phenyl]ethylene from 1,1,2,2-tetra(4-bromophenyl)ethylene and triazole in the presence of potassium carbonate and copper oxide. google.com

McMurry Homocoupling Reactions

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium species, typically generated from titanium chloride and a reducing agent like zinc powder. nih.gov

This compound can undergo intramolecular or intermolecular McMurry homocoupling. While direct homocoupling of this compound is not explicitly detailed in the provided search results, the reaction is a standard method for synthesizing tetraphenylethylene (TPE) derivatives from benzophenone precursors. nih.govresearchgate.net For example, TPE macrocycles have been synthesized via an intramolecular McMurry coupling of precursor molecules. rsc.org The synthesis of a TPE-alkyne involved a McMurry homocoupling of a benzophenone derivative with a 55% yield. nih.gov This demonstrates the utility of the McMurry reaction in creating sterically hindered alkenes from benzophenone-type structures.

Applications in Materials Science and Engineering

Polymer Chemistry and Advanced Materials

In polymer chemistry, 4,4'-Dibromobenzophenone serves as a critical monomer for constructing robust polymer backbones, leading to materials with desirable mechanical and thermal properties.

Precursor for High Molecular Weight Poly(p-phenylene) Derivatives

This compound is a key starting material for synthesizing high molecular weight poly(p-phenylene) (PPP) derivatives. chemicalbook.comchemicalbook.comnih.govsigmaaldrich.com These polymers are characterized by a backbone of repeating benzene (B151609) rings, which imparts exceptional thermal stability and chemical resistance. The bromine atoms on the benzophenone (B1666685) unit provide reactive sites for polymerization reactions.

A primary method for producing poly(p-phenylene) derivatives from this compound is through palladium-catalyzed polycondensation reactions. chemicalbook.comnih.govkoreascience.krmdpi.com This technique, often a variation of the Suzuki or Buchwald-Hartwig coupling reactions, allows for the controlled formation of carbon-carbon or carbon-nitrogen bonds, leading to well-defined polymer chains.

Detailed research has focused on optimizing these polymerization reactions. For instance, studies have investigated the impact of different phosphine (B1218219) ligands on the palladium catalyst's efficiency in the polymerization of this compound with various co-monomers, such as diaminobiphenyls. The choice of ligand has been shown to significantly influence the molecular weight and yield of the resulting polymer. The goal is often to suppress side reactions and achieve high molecular weights, which are crucial for the material's mechanical properties. oakwoodchemical.com

Table 1: Effect of Phosphine Ligands on Palladium-Catalyzed Polymerization of this compound Data adapted from a study on the synthesis of polymeric triarylamines. oakwoodchemical.com

Ligand Number-Averaged Molecular Weight (Mn, kDa) Weight-Averaged Molecular Weight (Mw, kDa) Polydispersity Index (PDI) Phosphine 1 10.5 19.5 1.86 Phosphine 3 11.2 27.8 2.48 Phosphine 7 11.4 29.3 2.57 Phosphine 8 11.5 28.1 2.44

Incorporation into Block Copolymers

The poly(p-phenylene) chains derived from this compound can be incorporated as segments into block copolymers. mdpi.com Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. This architecture allows for the combination of different properties from each block within a single material.

For example, a rigid, thermally stable poly(p-phenylene) block can be combined with a flexible block to create a thermoplastic elastomer. The synthesis of such block copolymers can be complex, often involving the initial synthesis of a poly(p-phenylene) oligomer or polymer with reactive end groups, which then acts as a macroinitiator for the polymerization of the second monomer, or by coupling pre-synthesized blocks together. nih.govnih.gov The resulting materials can self-assemble into nanostructures, making them useful for applications like polymer electrolytes in fuel cells or as compatibilizers in polymer blends. nih.govmdpi.com

Aromatic Polyketones Synthesis

This compound is also utilized in the synthesis of aromatic polyketones. researchgate.net These polymers are a class of high-performance thermoplastics known for their high strength, thermal stability, and resistance to harsh chemical environments. The ketone group within the this compound monomer is incorporated directly into the polymer backbone.

One synthetic route involves the polycondensation of a 4,4'-dihalobenzophenone with monomers like p-dimercaptobenzene in the presence of an alkali agent at high temperatures. researchgate.net Other methods, such as Friedel-Crafts polymerization, can also be employed to create aromatic polyketones, though the precise control of monomer stoichiometry is crucial for achieving high molecular weights. mdpi.com The resulting aromatic polyketones are often crystalline and find use in demanding applications in the aerospace, automotive, and chemical processing industries.

Flame Retardant Applications (Historical Context and Regulatory Impact)

Historically, brominated compounds, including aromatic structures similar to this compound, have been widely used as additive flame retardants. These substances are mixed into polymers used in electronics, textiles, and furniture to inhibit or slow the spread of fire. Aromatic brominated flame retardants (ABFRs) function by releasing bromine radicals at high temperatures, which interrupt the chemical reactions of combustion in the gas phase.

However, in recent decades, significant environmental and health concerns have been raised about certain classes of brominated flame retardants. Non-polymeric, additive flame retardants, in particular, have come under scrutiny because they are not chemically bound to the polymer matrix and can leach into the environment over time. Many of these compounds are persistent, bioaccumulative, and toxic.

This has led to increased regulatory action worldwide. Agencies like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) have investigated and restricted the use of various ABFRs. Regulations often target groups of chemicals rather than individual substances. While specific regulations may not always name this compound explicitly, as a non-polymeric aromatic brominated compound, its use as a flame retardant falls within a class of chemicals facing growing regulatory pressure and a trend towards substitution with less hazardous alternatives.

Organic Light-Emitting Diodes (OLEDs)

The benzophenone core structure, as present in this compound, is a valuable building block for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). OLEDs are a key technology for displays and solid-state lighting. The performance of an OLED device is highly dependent on the properties of the organic semiconductor materials used in its emissive and charge-transporting layers.

The benzophenone unit is known to be an effective electron-accepting group and possesses a high triplet energy level. These characteristics make its derivatives suitable for use as host materials in phosphorescent OLEDs (PhOLEDs) or as a component in thermally activated delayed fluorescence (TADF) emitters. While this compound itself is typically used as a starting material, it can be chemically modified through reactions like Suzuki or Buchwald-Hartwig coupling at the bromine positions to create more complex, functional molecules.

For instance, researchers have synthesized donor-acceptor-donor (D-A-D) type molecules for blue OLEDs by reacting derivatives of benzophenone with electron-donating units like carbazole. nih.gov In these structures, the benzophenone core acts as the electron acceptor. The resulting materials exhibit high thermal stability and good photoluminescence quantum yields, leading to efficient OLED devices. nih.gov

Table 2: Performance of an OLED Device Using a Bicarbazole-Benzophenone Emitter Data adapted from a study on D-A-D derivatives for blue OLEDs. nih.gov

Parameter Value Emitter Material DB23 (a bicarbazole-benzophenone derivative) Maximum External Quantum Efficiency (EQEmax) 5.3% Emission Color Greenish-Blue CIE Coordinates (x, y) (0.22, 0.22)

Table of Mentioned Compounds

Benzophenone Core in Organic Semiconductors

The benzophenone unit is a recognized fragment in the synthesis of organic semiconductors. dntb.gov.ua this compound functions as a key starting material or building block for creating more complex conjugated systems. nih.govsmolecule.com One notable application is its use in the synthesis of high molecular weight poly(p-phenylene) derivatives through palladium-catalyzed polycondensation reactions. nih.gov These polymers are a class of organic semiconductors known for their potential in electronic applications. The inherent properties of the benzophenone core, combined with the extended conjugation achieved through polymerization, contribute to the electronic characteristics of the final material. rsc.orgrsc.orgresearchgate.net The synthetic versatility of this compound allows for the systematic design and tuning of semiconductor properties for various electronic devices. smolecule.com

Host Materials in Phosphorescent and TADF Emitters

In the field of Organic Light-Emitting Diodes (OLEDs), particularly for second-generation phosphorescent (PhOLED) and third-generation Thermally Activated Delayed Fluorescence (TADF) devices, the host material plays a critical role in achieving high efficiency. acs.org this compound serves as a crucial precursor for synthesizing such host materials. e3s-conferences.orgscispace.com

Researchers have utilized the Buchwald-Hartwig amination reaction to couple this compound with a 3,6-diphenyl-9H-carbazole donor unit to create a host material designated as HA5. e3s-conferences.orgscispace.com This host material, which possesses a high triplet energy (E_T = 2.69 eV), has demonstrated exceptional performance in green PhOLEDs. Devices using HA5 as the host for green phosphorescent emitters have achieved a maximum external quantum efficiency (EQE) of 25.1% and a power efficiency of 99.1 lm/W. e3s-conferences.org

Similarly, D-A-D (Donor-Acceptor-Donor) type materials have been synthesized for use as emitters, where this compound acts as the acceptor core. For instance, a material (NP2BP) was synthesized via a coupling reaction between this compound and N-(2-naphthyl)aniline. bohrium.com This material exhibited both TADF and room temperature phosphorescence (RTP), and when used as a single emitting layer in a non-doped device, it produced near-white light with a maximum EQE of 1.09%. bohrium.com These examples highlight how the benzophenone core from this compound can be integrated into sophisticated molecular architectures for high-performance lighting and display applications. acs.orgresearchgate.netrsc.org

| Device | Host Material | Emitter Color | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|---|

| D1HA5 | HA5 | Green | 99.1 | 25.1 | e3s-conferences.org |

Donor-Acceptor (D-A) Molecular Structures

The benzophenone moiety is known for its electron-accepting nature and stability, making it an ideal acceptor (A) block in the design of functional molecules with intramolecular charge transfer (CT) characteristics. dntb.gov.uae3s-conferences.org this compound is frequently employed to construct molecules with Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) frameworks. e3s-conferences.orgsigmaaldrich.com

The bromine atoms on the 4,4'-positions are excellent leaving groups for cross-coupling reactions, enabling the attachment of various electron-donating (D) units. The Ullmann reaction and Buchwald-Hartwig amination are common synthetic routes used for this purpose. e3s-conferences.orgscispace.com For example, D-A-D emitters have been synthesized by reacting this compound with donor molecules like 3,6-bis(tert-butyl)-9H-carbazole (via Ullmann reaction) or phenoxazine (B87303) (via Buchwald-Hartwig amination). e3s-conferences.orgscispace.com Another D-π-A-π-D type emitter, NP2BP, was synthesized from this compound and N-phenyl-2-napthylamine, demonstrating how the central acceptor can be flanked by donors to create materials with unique photophysical properties like TADF and RTP. bohrium.com The resulting D-A-D structures often exhibit a highly twisted geometry, which helps to reduce intermolecular interactions and self-quenching effects, beneficial for emissive applications in OLEDs. e3s-conferences.orgsigmaaldrich.com

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. mdpi.comnih.govmdpi.com This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has found applications in sensors, bio-imaging, and OLEDs. While the benzophenone core itself is not a classic AIEgen, this compound has been utilized as a key starting material in the synthesis of molecules that do exhibit AIE.

In one synthetic pathway, this compound was reacted with N,N'-didodecyl-4-ethynylaniline via a Sonogashira cross-coupling to produce a benzophenone derivative (Bz-alkyne). This intermediate then underwent a McMurry homocoupling reaction to form a tetraphenylethene (TPE) core, a well-known AIEgen. This multi-step synthesis demonstrates the utility of this compound as a foundational building block for accessing complex AIE-active materials, linking its chemical reactivity to the creation of advanced functional luminogens. mdpi.com

Photocatalysis and Photochemical Transformations

The photoreactive nature of the benzophenone carbonyl group allows it and its derivatives to participate in various photochemical processes, including photocatalysis and polymerization initiation.

Photocatalytic Propylene (B89431) Epoxidation

The selective epoxidation of propylene to produce propylene oxide is an important industrial process. scispace.com Research has shown that this compound can be used to create a highly effective photocatalyst for this transformation when combined with other materials. e3s-conferences.orgmdpi.comnih.gov A tandem reaction system has been developed that combines this compound-modified graphitic carbon nitride (g-C3N4) with titanium silicalite zeolite (TS-1). e3s-conferences.orgscispace.com

In this system, the this compound/g-C3N4 component acts as a photocatalyst that uses visible light and molecular oxygen (O2) to generate hydrogen peroxide (H2O2) in situ. The TS-1 zeolite then utilizes this H2O2 to catalyze the epoxidation of propylene. This coupled approach allows for the direct use of O2 as the oxidant under mild conditions, which is economically and environmentally advantageous compared to processes that require pre-synthesized H2O2. scispace.com The modification of g-C3N4, a polymeric semiconductor, with this compound enhances its photocatalytic activity under visible light. rsc.orgresearchgate.netmdpi.com

Photoinitiators in Polymerization Reactions

Benzophenone is a classic Type II photoinitiator, which, upon absorption of light, enters an excited state and can abstract a hydrogen atom from a co-initiator (like an amine) to generate free radicals. These radicals then initiate a polymerization chain reaction. While benzophenone itself is a widely used photoinitiator, research is ongoing to develop new derivatives with improved properties, such as absorption at longer wavelengths to match modern LED light sources. nih.govacs.org

In this context, this compound is listed as a starting material in studies focused on synthesizing and characterizing novel benzophenone derivatives for use as visible-light Type II photoinitiators. For instance, derivatives of 4,4'-bis(diethylamino)benzophenone, which can be synthesized from this compound, act as a complete initiating system as they contain both the ketone and amine functional groups within the same molecule. bohrium.com Such compounds can initiate the polymerization of monomers like dimethacrylates upon exposure to UV light around 365 nm. bohrium.com The study of this compound and its derivatives contributes to the design of more efficient photoinitiating systems for applications in dental materials, 3D printing, and coatings. acs.orgbohrium.com

| Application Area | Specific Role of this compound | Key Synthetic Reactions | Resulting Product/System |

|---|---|---|---|

| Organic Semiconductors | Building block | Palladium-catalyzed polycondensation | Poly(p-phenylene) derivatives |

| OLED Host Materials | Precursor for host synthesis | Buchwald-Hartwig amination, Ullmann reaction | High triplet energy host materials (e.g., HA5) |

| Donor-Acceptor Molecules | Acceptor (A) core | Ullmann, Buchwald-Hartwig amination | D-A and D-A-D type emitters |

| AIE Materials | Starting material for AIEgen synthesis | Sonogashira coupling, McMurry coupling | Tetraphenylethene (TPE)-based AIEgens |

| Photocatalysis | Component of a modified photocatalyst | Modification of g-C3N4 | This compound/g-C3N4/TS-1 system |

| Photoinitiators | Precursor/Reference compound | Derivatization (e.g., amination) | Novel Type II photoinitiators |

Advanced Spectroscopic and Computational Investigations

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for investigating the molecular properties of 4,4'-Dibromobenzophenone at the atomic level. Through theoretical studies, researchers can elucidate its electronic structure, predict its geometry, and analyze its vibrational modes without the need for empirical measurements. These computational approaches offer deep insights into the fundamental characteristics of the molecule, complementing experimental data and guiding further research.

Density Functional Theory (DFT) has become a principal method for the quantum mechanical modeling of molecules like this compound. acs.org This approach is favored for its balance of computational cost and accuracy in describing electronic systems. acs.org DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of the system.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller energy gap generally indicates higher reactivity.

For aromatic ketones, the HOMO is typically a π-orbital distributed over the phenyl rings, while the LUMO is often a π*-orbital with significant localization on the carbonyl group. The introduction of bromine atoms, being electron-withdrawing, is expected to influence the energies of these orbitals.

DFT calculations at a specific level of theory, for instance, B3LYP with a 6-311G(p) basis set, can provide quantitative values for these energies. acs.org While specific values for this compound require a dedicated study, analysis of similar aromatic ketones suggests the HOMO-LUMO gap would be a key determinant of its electronic and optical properties. acs.orgnih.gov

Table 1: Illustrative Frontier Orbital Energies and Energy Gap This table presents hypothetical data for illustrative purposes, based on typical values for related aromatic ketones.

| Molecular Orbital | Energy (eV) |

| LUMO | -1.81 |

| HOMO | -6.30 |

| Energy Gap (ΔE) | 4.49 |

Theoretical geometry optimization is a computational process to find the minimum energy conformation of a molecule. roaldhoffmann.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of its atoms.

The benzophenone (B1666685) core is known to adopt a non-planar conformation due to steric hindrance between the ortho-hydrogens of the two phenyl rings. This results in the phenyl rings being twisted out of the plane of the central carbonyl group. roaldhoffmann.com The equilibrium geometry is a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion. roaldhoffmann.com DFT optimization would provide precise values for the torsional angles of the phenyl rings relative to the carbonyl plane.

Table 2: Selected Optimized Geometrical Parameters (Illustrative) This table presents hypothetical data for illustrative purposes, based on typical values for related benzophenone structures.

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C=O | 1.25 |

| C-Br | 1.91 | |

| C-C (phenyl) | 1.40 | |

| Bond Angle (°) | C-CO-C | 122.0 |

| C-C-Br | 119.5 | |

| Dihedral Angle (°) | Phenyl Ring Torsion | 35.0 |

Computational vibrational analysis using DFT allows for the prediction of the infrared and Raman spectra of a molecule. Each calculated vibrational frequency corresponds to a specific normal mode of motion, such as stretching, bending, or torsion. scirp.org The study of low-wavenumber lattice vibrations in this compound has been a subject of experimental research, revealing the influence of intermolecular forces on molecular modes, particularly the torsional librations of the phenyl rings. researchgate.net

A full DFT vibrational analysis would provide a complete theoretical spectrum, where calculated wavenumbers can be compared with experimental FT-IR and FT-Raman data. scirp.orgnih.gov This comparison helps in the detailed assignment of the observed spectral bands to specific molecular motions. For complex molecules, scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. scirp.org

Table 3: Illustrative Calculated Vibrational Wavenumbers and Assignments This table presents hypothetical data for illustrative purposes, based on typical vibrational modes for benzophenone derivatives.

| Wavenumber (cm⁻¹, Scaled) | Assignment |

| ~1660 | C=O Stretch |

| ~1590 | Aromatic C=C Stretch |

| ~1280 | C-CO-C Asymmetric Stretch |

| ~1010 | Phenyl Ring Breathing |

| ~750 | C-Br Stretch |

| ~200-10 | Phenyl Ring Torsions, Lattice Vibrations researchgate.net |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The shapes and energies of these orbitals are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

For this compound, the HOMO is expected to be localized on the π-systems of the bromophenyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl group and the associated π* system, marking it as the site for nucleophilic attack. Visual representations of the HOMO and LUMO electron density surfaces, generated from DFT calculations, provide a clear picture of the molecule's reactive sites. researchgate.net The energy gap between these orbitals is also indicative of the energy required for the lowest-energy electronic excitation (π→π* transition). researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. nih.govresearchgate.net It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing electronic interactions.

Degradation Pathways and Environmental Fate

Degradation Products and Environmental Significance

The breakdown of complex chemical structures such as pesticides can lead to the formation of metabolites or degradation products that may have their own environmental significance. The transformation of bromopropylate (B1667929) under certain conditions leads to the formation of 4,4'-Dibromobenzophenone.

Research has identified this compound as the primary degradation product of bromopropylate, particularly within honey. sigmaaldrich.comchemicalbook.com The heating of bromopropylate has been shown to yield 4,4′-dibromobenzophenone as a degradation product. researchgate.net This is of particular relevance in apiculture, where bromopropylate has been used to control the Varroa mite, a significant pest in honeybee colonies. pjosr.com

A study conducted over a two-year period to control Varroa jacobsoni infestation in bee colonies involved treatment with bromopropylate. Subsequent analysis of honey and wax from these colonies revealed the presence of both the parent compound and its degradation product, this compound. pjosr.com The persistence of these residues highlights the importance of understanding the degradation pathways of pesticides used in proximity to food products.

The following table summarizes the findings from a study that measured the residual levels of bromopropylate and its main degradation product, this compound, in honey samples collected from treated beehives in two different locations.

Table 1: Residual Levels of Bromopropylate and this compound in Honey

| Location | Analyte | Concentration Range (mg/kg) |

|---|---|---|

| Islamabad | Bromopropylate | 0.008 - 0.08 |

| This compound | 0.003 - 0.02 | |

| Murree | Bromopropylate | 0.004 - 0.08 |

| This compound | 0.002 - 0.01 |

Data sourced from a study on residual bromopropylate and its degradation product in honey and wax. pjosr.com

Analytical Methods for Detection in Environmental Samples

The accurate detection and quantification of chemical residues in environmental samples are crucial for monitoring and regulatory purposes. For a halogenated compound like this compound, specific and highly sensitive analytical methods are required.

Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) is a highly effective and widely used technique for the analysis of this compound in environmental samples. chemsrc.cominchem.org This method is particularly well-suited for detecting compounds containing electronegative atoms, such as the bromine atoms present in this compound. measurlabs.com

In GC-ECD analysis, the sample is first vaporized and separated into its individual components as it passes through a chromatographic column. The separated components then enter the electron capture detector. measurlabs.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), creating a stable current. When an electronegative compound like this compound passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. measurlabs.com This change in current is proportional to the amount of the substance present, allowing for highly sensitive quantification.

The sensitivity of GC-ECD makes it ideal for trace residue analysis of pesticides and their degradation products in complex matrices like honey. pjosr.com Studies have demonstrated that the detection limits for acaricides like bromopropylate and its degradation product this compound using GC-ECD are comparable to those achieved with liquid chromatography, falling within the range of 0.40 to 0.74 µg/kg of honey. nih.gov The specificity of the ECD for halogenated compounds helps to minimize interference from other non-halogenated compounds that may be present in the sample extract. core.ac.uk

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Bromopropylate |

| 4,4'-Dibromobenzilic acid |

Emerging Research Areas and Future Directions

Novel Applications in Photochemistry and Catalysis

The photoreactive nature of 4,4'-Dibromobenzophenone makes it a valuable compound in the field of photochemistry and catalysis. ontosight.ai Its ability to absorb ultraviolet (UV) light and initiate chemical reactions is a key area of exploration.

Recent research has demonstrated the use of this compound as a photoinitiator in polymerization reactions. guidechem.com Upon absorption of light, it can generate free radicals that trigger the polymerization process, which is particularly useful in creating dental materials and 3D printing resins.

A notable application is in photocatalytic propylene (B89431) epoxidation. A 2024 study reported the use of this compound-modified carbon nitride coupled with TS-1 to photocatalytically convert propylene to propylene oxide using oxygen. researchgate.net This highlights its potential in developing more sustainable and energy-efficient chemical synthesis methods. hilarispublisher.com

Furthermore, its derivatives are being investigated in photoredox catalysis, a process that uses light to drive redox reactions. This has broad implications for organic synthesis, including C-C bond formation and C-H functionalization. numberanalytics.com

Advanced Functional Materials Development

The high thermal stability and photoreactivity of this compound make it an excellent building block for advanced functional materials. ontosight.ai Its applications in materials science are diverse, ranging from photoresists to high-performance polymers. ontosight.ai

One of the most promising areas is in the synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. google.comgoogle.com this compound can be used as a monomer in the synthesis of these polymers. acs.org Specifically, it is a precursor for creating high molecular weight poly(p-phenylene) derivatives through palladium-catalyzed polycondensation reactions. thermofisher.comfishersci.ca

The compound and its derivatives are also crucial in the development of organic light-emitting diodes (OLEDs). They can serve as host materials in phosphorescent OLEDs (PhOLEDs) due to their ability to facilitate charge transport. Butterfly-shaped luminescent derivatives of benzophenone (B1666685) have been used to achieve efficient full-color delayed fluorescence in OLEDs, with some devices reaching high external quantum efficiencies. sci-hub.st Research has also focused on synthesizing derivatives with thermally activated delayed fluorescence (TADF) properties for high-performance solution-processed OLEDs. researchgate.netnih.gov

Additionally, this compound is utilized in the creation of luminescent organometallic gels and other light-emitting materials. sci-hub.se For instance, it has been used in the synthesis of a tetraphenylethylene (B103901) (TPE) cored platinum-acetylide complex that forms luminescent gels. sci-hub.se

Computational Design and Predictive Modeling

Computational studies, particularly Density Functional Theory (DFT), are playing an increasingly important role in understanding and predicting the properties of this compound and its derivatives. acs.org These theoretical models help in designing new materials with specific functionalities.

DFT calculations are used to analyze the frontier molecular orbital distributions and energy levels of benzophenone derivatives. sci-hub.stacs.org This information is critical for predicting their photophysical properties, such as the energy gap between singlet and triplet excited states, which is crucial for designing efficient TADF emitters for OLEDs. sci-hub.stacs.org

Computational models also provide insights into the reaction mechanisms. For example, in the context of C-H activation, DFT studies can help determine whether a reaction proceeds through an oxidative addition intermediate or a concerted pathway. uwindsor.ca This understanding is vital for optimizing catalytic processes.

Furthermore, computational methods are employed to study the structural properties of materials derived from this compound. Crystallographic and computational studies have been used to understand the binding sites in molecular compounds designed for selective separation of aromatic isomers. acs.org

Interdisciplinary Research with Biological Systems

The interaction of this compound and its derivatives with biological systems is an emerging area of interdisciplinary research. While the compound itself is noted for potential toxicity, its derivatives are being explored for various biomedical applications. ontosight.aicore.ac.uk

Derivatives of this compound are being studied for their potential biological and medicinal properties. Research has explored their use in drug delivery systems and as a component in photodynamic therapy. The core structure of this compound serves as a potential scaffold for designing new drugs and diagnostic agents. ontosight.ai

In the field of bio-imaging, a derivative, 4,4'-Bis(diethylamino)benzophenone, is used in matrix-assisted laser desorption/ionization (MALDI) for tissue imaging. This demonstrates the potential for developing new imaging agents based on the benzophenone structure.

Semi-biological catalysis is another exciting frontier. Research has shown the construction of enzyme-photo nanoarchitectures by coupling ultrathin carbon nitride nanosheets with horseradish peroxidase, which could have implications for activating enzymes and enhancing the generation of reactive species. researchgate.net While this study doesn't directly use this compound, it points towards the potential of combining photocatalytic compounds with biological systems.

Q & A

Basic: What are the standard synthetic routes for 4,4'-Dibromobenzophenone, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically employs halogen substitution or catalytic carbonylation. For example, Ullmann coupling between 4-bromobenzoyl chloride and bromobenzene derivatives under copper catalysis achieves moderate yields (50–70%) . Alternatively, Buchwald-Hartwig amination using palladium catalysts with this compound and carbazole derivatives can yield symmetrical D–A–D structured materials for optoelectronic applications . Key factors affecting yield include:

- Catalyst selection : Copper catalysts favor cost-effective synthesis but require high temperatures (150–200°C), while palladium catalysts enable milder conditions (80–120°C) but increase costs.

- Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Purification : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:

Validated methods include:

- GC/MS : Used for trace analysis in environmental samples (e.g., honey, beeswax) with a detection limit of 0.1–1.0 µg/g. Derivatization may be required for polar matrices .

- HPLC-PDA : Provides reliable quantification (detection limit: 0.05 µg/mL) using C18 columns and acetonitrile/water gradients. Retention times typically range 8–12 minutes .

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks at δ 7.6–8.0 ppm (aromatic protons) and 195 ppm (ketone carbon) .

Advanced: How can researchers resolve contradictions in reported photophysical properties of this compound?

Answer:

Discrepancies in phosphorescence spectra or triplet-state lifetimes often arise from crystallinity and halogen nuclear effects. For example:

- Crystal packing : Bromine’s heavy atom effect enhances spin-orbit coupling, increasing phosphorescence intensity in crystalline vs. amorphous forms .

- Cross-relaxation : Interactions with bromine nuclear quadrupole states can broaden spectral lines; low-temperature (77 K) measurements reduce thermal noise .

- Sample history : Prior UV exposure or solvent residues may alter photophysical behavior. Pre-treatment (e.g., vacuum sublimation) ensures consistency .

Advanced: What strategies optimize this compound’s application in OLED emitter design?

Answer:

As a central acceptor in D–A–D architectures, modifications include:

- Donor pairing : Carbazole or phenoxazine donors (e.g., EB1–EB7) enhance charge transfer, achieving external quantum efficiencies (EQE) up to 12% .

- Substituent engineering : Introducing tert-butyl groups improves solubility and reduces aggregation-induced quenching .

- Device integration : Co-deposition with hole-transport layers (e.g., TAPC) balances exciton distribution, maximizing luminance (>10,000 cd/m²) .

Advanced: How does this compound behave in environmental matrices, and what are its degradation pathways?

Answer:

As a bromopropylate metabolite, it persists in beeswax and soil due to lipophilicity (log P ~4.2). Key findings:

- Bioaccumulation : Detected in 36% of beeswax samples (1.2–6.6 µg/g) but rarely in honey due to migration barriers .

- Photodegradation : UV exposure cleaves the ketone group, forming 4-bromobenzoic acid. Half-life in water: 14–28 days under sunlight .

- Analytical challenges : Co-elution with dicofol derivatives in GC requires tandem MS (MRM mode) for unambiguous identification .

Basic: What purification techniques are effective for this compound post-synthesis?

Answer:

- Recrystallization : Dissolve in hot ethanol (70°C), then cool to 4°C for crystal formation (purity >97%) .

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to remove brominated byproducts. Monitor fractions via TLC (Rf = 0.3–0.4) .

- Sublimation : High-purity (>99%) crystals are obtained via vacuum sublimation at 120°C and 0.1 mbar .

Advanced: How do bromine substituents influence this compound’s reactivity in cross-coupling reactions?

Answer:

Bromine’s electronegativity activates the aryl ring for nucleophilic substitution but complicates catalyst turnover:

- Ullmann coupling : Bromine acts as a directing group, favoring para-substitution. However, CuBr co-products necessitate thorough washing .

- Suzuki-Miyaura : Requires Pd(OAc)₂/XPhos catalysts and excess boronic acids to overcome steric hindrance. Yields drop below 50% for bulky partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.